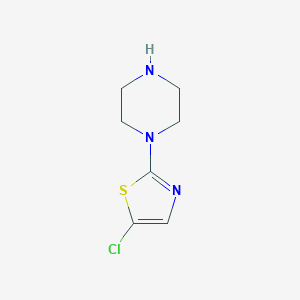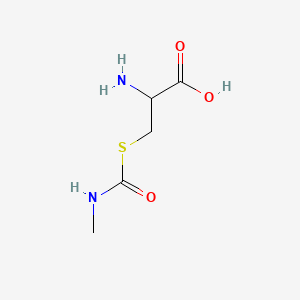
S-(N-Methylcarbamoyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(N-Methylcarbamoyl)cysteine: is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its involvement in the metabolism of certain chemicals and its presence as a metabolite in biological systems. It is often studied in the context of its formation and excretion in the human body, particularly as a result of exposure to specific environmental and occupational chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(N-Methylcarbamoyl)cysteine typically involves the carbamoylation of cysteine. One common method includes the reaction of cysteine with methyl isocyanate or N,N-dimethylformamide. The reaction conditions often require a controlled environment to ensure the proper formation of the carbamoyl group on the cysteine molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced purification techniques such as liquid-liquid extraction and solid-phase extraction to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: S-(N-Methylcarbamoyl)cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The carbamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiol form of cysteine.
Substitution: Derivatives with different functional groups replacing the carbamoyl group.
Aplicaciones Científicas De Investigación
Chemistry: S-(N-Methylcarbamoyl)cysteine is used as a model compound to study the behavior of carbamoylated amino acids in various chemical reactions. It helps in understanding the reactivity and stability of carbamoyl groups in different environments.
Biology: In biological research, this compound is studied for its role in the metabolism of xenobiotics, particularly those involving methyl isocyanate and N,N-dimethylformamide. It serves as a biomarker for exposure to these chemicals.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in detoxification processes and its effects on cellular functions.
Industry: In industrial settings, this compound is used in the synthesis of other chemicals and as an intermediate in various production processes.
Mecanismo De Acción
The mechanism of action of S-(N-Methylcarbamoyl)cysteine involves its interaction with specific enzymes and proteins in the body. It is known to undergo metabolic transformations, leading to the formation of various metabolites. These metabolites can interact with cellular components, influencing biochemical pathways and cellular functions. The molecular targets include enzymes involved in detoxification and metabolic processes.
Comparación Con Compuestos Similares
- N-Acetyl-S-(N-methylcarbamoyl)cysteine
- S-(N-Methylthiocarbamoyl)cysteine
- N-Methylcarbamoylated glutathione
Comparison: S-(N-Methylcarbamoyl)cysteine is unique in its specific structure and reactivity. Compared to N-Acetyl-S-(N-methylcarbamoyl)cysteine, it lacks the acetyl group, which can influence its solubility and reactivity. S-(N-Methylthiocarbamoyl)cysteine contains a sulfur atom in the carbamoyl group, which can alter its chemical behavior. N-Methylcarbamoylated glutathione is a larger molecule with different biological roles and reactivity patterns.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-amino-3-(methylcarbamoylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIRCHPJWLACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

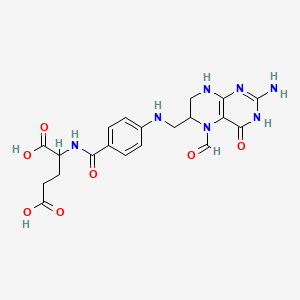
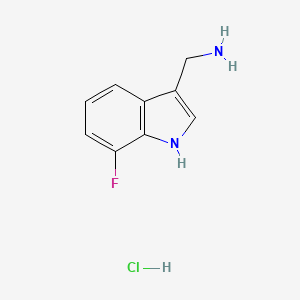
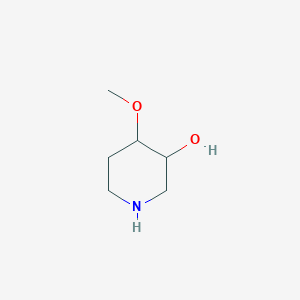

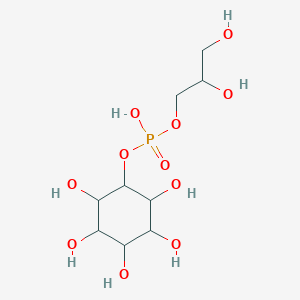


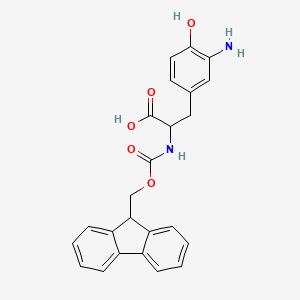
![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
![Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate](/img/structure/B12288915.png)
![[1-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-1-oxopropan-2-yl] acetate](/img/structure/B12288922.png)
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B12288926.png)
